Cas no 2227842-67-1 ((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

(2R)-1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine is a chiral amine derivative featuring a pyrazole core, which imparts structural rigidity and potential for selective interactions. The (2R)-configuration ensures enantiomeric purity, making it valuable for applications requiring stereochemical precision, such as asymmetric synthesis or pharmaceutical intermediates. The ethyl and dimethyl substituents on the pyrazole ring enhance stability and modulate electronic properties, while the propan-2-amine moiety offers a reactive handle for further functionalization. This compound is particularly suited for research in medicinal chemistry and catalysis, where its defined stereochemistry and tailored substituents can influence binding affinity or reaction outcomes. Its well-characterized structure supports reproducibility in synthetic workflows.
(2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine structure
2227842-67-1 structure
Product Name:(2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine
CAS No:2227842-67-1
MF:C10H19N3
MW:181.277961969376
CID:5944971
PubChem ID:165852714
Update Time:2025-06-03

(2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine
    • 2227842-67-1
    • EN300-1788383
    • Inchi: 1S/C10H19N3/c1-5-13-9(4)10(6-7(2)11)8(3)12-13/h7H,5-6,11H2,1-4H3/t7-/m1/s1
    • InChI Key: IZJXXHBHYITFLK-SSDOTTSWSA-N
    • SMILES: N1(CC)C(C)=C(C(C)=N1)C[C@@H](C)N

Computed Properties

  • Exact Mass: 181.157897619g/mol
  • Monoisotopic Mass: 181.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

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Additional information on (2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine

Research Brief on (2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 2227842-67-1)

The compound (2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine (CAS: 2227842-67-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to summarize the latest findings regarding its synthesis, pharmacological properties, and possible clinical implications.

Recent studies have highlighted the compound's role as a selective modulator of certain neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its unique structural features, including the chiral center at the 2-position of the propylamine chain, contribute to its high binding affinity and specificity. Preliminary in vitro assays demonstrate promising results in modulating receptor activity, suggesting potential applications in neurological and psychiatric disorders.

The synthesis of (2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine has been optimized in recent publications, with emphasis on enantioselective methods to ensure high purity of the R-enantiomer. Key steps include the alkylation of 1-ethyl-3,5-dimethyl-1H-pyrazole followed by chiral resolution techniques. These advancements have improved yield and scalability, making the compound more accessible for further research and development.

Pharmacokinetic studies in animal models reveal favorable absorption and distribution profiles, with particular accumulation in brain tissues. The compound demonstrates good blood-brain barrier penetration, a crucial factor for its potential CNS applications. Metabolism studies indicate primary hepatic clearance with minimal toxic metabolites, suggesting a relatively safe profile for further development.

Current research is exploring the compound's therapeutic potential in various disease models, including depression, Parkinson's disease, and substance use disorders. Early-stage clinical trials are being planned to evaluate safety and efficacy in human subjects. The unique pharmacological profile of this compound positions it as a promising candidate for novel therapeutic interventions in neuropsychiatric conditions.

In conclusion, (2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine represents an exciting development in medicinal chemistry with significant potential for clinical translation. Further research is needed to fully elucidate its mechanisms of action and therapeutic applications, but current findings warrant continued investigation and development.

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